molecular formula C43H68B2O12 B2492638 9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyldiboronic acid, pinacol ester CAS No. 771563-20-3

9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyldiboronic acid, pinacol ester

Cat. No. B2492638
CAS RN: 771563-20-3
M. Wt: 798.63
InChI Key: OBEFIPWLBAKGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sophisticated molecule that combines the fluorene backbone with boronic acid pinacol ester groups. Such molecules are of interest due to their potential applications in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

Synthesis Analysis

The synthesis of fluorene derivatives often involves palladium-catalyzed cross-coupling reactions, such as those described by Xu et al. (2015), which provide a method for synthesizing 9H-fluorene derivatives via cross-coupling of diboronates with dibromobiphenyls (Xu et al., 2015). Similarly, the preparation of boronic acid pinacol esters frequently employs palladium or nickel-catalyzed borylation of halides or triflates, as shown in research by Takagi et al. (2002) and Niwa et al. (2015) for various aryl and alkenyl substrates (Takagi et al., 2002); (Niwa et al., 2015).

Scientific Research Applications

Polymer Synthesis and Optical Properties

9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyldiboronic acid, pinacol ester, a derivative of fluorene diboronic ester, has been utilized in polymer synthesis. For instance, it was used in the Suzuki-Miyaura cross-coupling reaction to synthesize a thiazole-based polymer. This polymer, characterized by various spectroscopic methods, displayed unique optical properties, potentially useful for the design of transistors and photovoltaics (Cetin, 2023).

Synthesis of Fluorene Substituted Compounds

Fluorene substituted compounds, synthesized through Suzuki cross-coupling reactions involving fluorene diboronic esters, have shown potential in various applications. These compounds, characterized by standard spectroscopic methods, exhibit unique spectral properties. Such properties are significant in the study of materials science and could be applied in areas like light emission and electronics (Alidağı et al., 2017).

Applications in Organic Synthesis and Material Science

The compound is also used in the broader field of organic synthesis and material science. For example, the synthesis of arylboronic acid pinacol esters via C-F bond activation and transmetalation with bis(pinacolato)diboron is a significant application. This process involves various partially fluorinated arenes, demonstrating the versatility of fluorene diboronic ester derivatives in synthesizing a range of boronate esters (Zhou et al., 2016).

Electroluminescent Properties

The electroluminescent properties of certain polymers synthesized using fluorene diboronic ester derivatives have been studied. These properties are critical in the development of new materials for optoelectronic applications, such as light-emitting diodes (LEDs) and other electronic devices (Wong et al., 2005).

Safety and Hazards

The compound has a signal word of “Warning” and has the following hazard statements: H302-H315-H319 . The precautionary statements associated with it are: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

properties

IUPAC Name

2-[9,9-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68B2O12/c1-39(2)40(3,4)55-44(54-39)33-11-13-35-36-14-12-34(45-56-41(5,6)42(7,8)57-45)32-38(36)43(37(35)31-33,15-17-48-23-25-52-29-27-50-21-19-46-9)16-18-49-24-26-53-30-28-51-22-20-47-10/h11-14,31-32H,15-30H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFIPWLBAKGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCOCCOCCOCCOC)CCOCCOCCOCCOC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68B2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.